3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-4-chlorobenzoic acid
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Description
3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-4-chlorobenzoic acid is a useful research compound. Its molecular formula is C17H10ClNO4 and its molecular weight is 327.72. The purity is usually 95%.
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Scientific Research Applications
Enamino Derivatives Stability
The research conducted by Malamidou-Xenikaki et al. (2008) provides insights into the stability of enamino derivatives of 1,3-dioxoindane-2-carboxylic acid, a closely related compound. Although 1,3-dioxoindane-2-carboxylic acid itself is highly unstable, its enamino derivatives can be isolated through careful hydrolysis of their esters with 2,4-dihydroxy-1,4-naphthoquinone. Crystal structure determination of these derivatives reveals two intramolecular hydrogen bonds, offering a potential explanation for their stability. This research could imply similar stabilization mechanisms may apply to "3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-4-chlorobenzoic acid" and its derivatives, highlighting their importance in developing stable, bioactive molecules for various applications (Malamidou-Xenikaki et al., 2008).
Reactivity and Bioactivity Potential
The reactivity of N-[(2-oxoindolin-3-ylidene)-2-oxiacetyl] amino acids, explored by Kolisnyk et al. (2015), provides valuable insights into the acid-base properties of compounds containing the indole ring system. These compounds, including those structurally similar to "this compound," are shown to be weak dibasic acids. Their reactivity under reversible conditions and their acid-base properties suggest potential for bioactive applications, such as in drug design and development, where precise control over the compound's reactivity is crucial (Kolisnyk et al., 2015).
Properties
IUPAC Name |
4-chloro-3-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO4/c18-13-6-5-9(17(22)23)7-14(13)19-8-12-15(20)10-3-1-2-4-11(10)16(12)21/h1-8,20H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBRFBZFVZIKOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=C(C=CC(=C3)C(=O)O)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.